N-(2-methoxyphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
CAS No.: 891103-72-3
Cat. No.: VC5176330
Molecular Formula: C19H16N6O2S
Molecular Weight: 392.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 891103-72-3 |
|---|---|
| Molecular Formula | C19H16N6O2S |
| Molecular Weight | 392.44 |
| IUPAC Name | N-(2-methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C19H16N6O2S/c1-27-16-8-3-2-7-15(16)21-18(26)12-28-19-23-22-17-10-9-14(24-25(17)19)13-6-4-5-11-20-13/h2-11H,12H2,1H3,(H,21,26) |
| Standard InChI Key | WUUPVCIYHMANHL-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4 |
Introduction
Structural and Chemical Profile
Molecular Architecture
The compound’s molecular formula is C₁₉H₁₆N₆O₂S, with a molar mass of 392.44 g/mol. Its IUPAC name, N-(2-methoxyphenyl)-2-[(6-pyridin-2-yl-[1, triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide, reflects its three key components:
-
A 2-methoxyphenyl group attached to an acetamide backbone.
-
A triazolo[4,3-b]pyridazine heterocycle fused with a pyridine ring.
-
A sulfanyl (-S-) bridge connecting the acetamide and triazolo-pyridazine moieties.
The SMILES representation (COC1=CC=CC=C1NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4) and InChIKey (WUUPVCIYHMANHL-UHFFFAOYSA-N) provide unambiguous identifiers for computational and synthetic applications.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 392.44 g/mol |
| Formula | C₁₉H₁₆N₆O₂S |
| XLogP3 | 3.2 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 5 |
| Topological Polar SA | 135 Ų |
Data derived from PubChem and computational models suggest moderate lipophilicity (XLogP3 = 3.2), compatible with blood-brain barrier permeability. The polar surface area (135 Ų) aligns with oral bioavailability criteria for small-molecule drugs .
Synthesis and Characterization
Synthetic Routes
The synthesis involves multi-step reactions, typically starting with the formation of the triazolo-pyridazine core. A representative pathway includes:
-
Cyclocondensation: 6-(Pyridin-2-yl)- triazolo[4,3-b]pyridazin-3-thiol is synthesized via cyclization of hydrazine derivatives with pyridazine precursors.
-
Sulfanyl Bridging: The thiol group undergoes nucleophilic substitution with 2-chloro-N-(2-methoxyphenyl)acetamide in the presence of a base (e.g., K₂CO₃).
-
Purification: Column chromatography or recrystallization yields the final product with >95% purity.
Analytical Characterization
-
NMR Spectroscopy: ¹H NMR (DMSO-d₆) displays signals at δ 8.72 (pyridine-H), δ 7.85–6.89 (aromatic protons), and δ 3.85 (methoxy group).
-
Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 393.1 [M+H]⁺.
-
X-ray Crystallography: While crystallographic data for this specific compound are unpublished, analogous triazolo-pyridazines exhibit planar heterocyclic cores with dihedral angles <10° between fused rings .
| Assay Type | Result | Source |
|---|---|---|
| Anticancer (MCF-7) | IC₅₀ = 8.2 µM | VulcanChem |
| Antibacterial (E. coli) | MIC = 64 µg/mL | Analog Data |
| Anti-inflammatory | 45% COX-2 inhibition at 10 µM | Patent |
Preliminary data indicate broad-spectrum activity, though cytotoxicity profiles remain under investigation. The compound’s selectivity for cancer cells over normal fibroblasts (SI = 3.5) suggests therapeutic potential.
Structure-Activity Relationships (SAR)
-
Pyridine Substitution: Replacing the pyridin-2-yl group with 4-ethoxyphenyl (as in CID 18572236) reduces kinase inhibition by 60%, underscoring the importance of pyridine’s hydrogen-bonding capacity .
-
Methoxy Position: The ortho-methoxy configuration on the phenyl ring enhances metabolic stability compared to para-substituted analogs.
-
Sulfanyl Linker: Replacement with sulfoxide (-SO-) decreases potency, likely due to altered electron distribution.
Pharmacokinetic and Toxicological Considerations
ADMET Profiles
-
Absorption: Caco-2 permeability assays predict moderate intestinal absorption (Papp = 12 × 10⁻⁶ cm/s).
-
Metabolism: Cytochrome P450 3A4 mediates demethylation of the methoxy group, producing a reactive quinone intermediate requiring detoxification.
-
Toxicity: Ames test negative for mutagenicity; hepatotoxicity risk (EC₃ = 28 µM) necessitates structural optimization.
Comparative Analysis with Analogous Compounds
| Compound | Key Difference | IC₅₀ (MCF-7) |
|---|---|---|
| CID 18572236 | 4-Ethoxyphenyl vs. pyridin-2-yl | 14.7 µM |
| EP3712151B1 | Imidazo-pyrimidine core | 2.1 nM |
| CA2707360A1 | Diphenylalkane backbone | 19.4 µM |
The pyridin-2-yl variant (this compound) shows intermediate potency, suggesting a balance between steric bulk and electronic effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume